molecular formula C9H17NO2 B2653783 3-Methoxy-1-(piperidin-1-yl)propan-1-one CAS No. 5830-21-7

3-Methoxy-1-(piperidin-1-yl)propan-1-one

Cat. No.: B2653783
CAS No.: 5830-21-7
M. Wt: 171.24
InChI Key: CJLLUXGLPVVKMT-UHFFFAOYSA-N
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Description

3-Methoxy-1-(piperidin-1-yl)propan-1-one is a ketone derivative featuring a piperidine ring linked to a propan-1-one backbone substituted with a methoxy group at the C3 position. Its molecular formula is C9H17NO2, with a molecular weight of 171.24 g/mol. The methoxy group contributes to its electronic and steric properties, influencing reactivity and biological interactions.

Properties

IUPAC Name

3-methoxy-1-piperidin-1-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-12-8-5-9(11)10-6-3-2-4-7-10/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLLUXGLPVVKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)N1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5830-21-7
Record name 3-methoxy-1-(piperidin-1-yl)propan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1-(piperidin-1-yl)propan-1-one typically involves the reaction of 3-methoxypropan-1-ol with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. Common catalysts used in this reaction include acids or bases that facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems ensures consistent quality and reduces the risk of contamination. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-(piperidin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Methoxy-1-(piperidin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-1-(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

The structural and functional similarities of 3-Methoxy-1-(piperidin-1-yl)propan-1-one to other piperidin-1-yl-propan-1-one derivatives allow for comparative analysis across synthesis, physicochemical properties, and biological activity. Below is a systematic comparison:

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name Substituent(s) Key Features Reference
This compound C3-methoxy Discontinued; used in synthetic intermediates .
1-(Piperidin-1-yl)propan-1-one None Simpler backbone; used in ibuprofen hybrids for biological studies .
3-Chloro-1-(piperidin-1-yl)propan-1-one C3-chloro Lower reactivity due to steric hindrance in synthesis .
3-Amino-1-(piperidin-1-yl)propan-1-one C3-amino Enhanced solubility; used in bioactive intermediates .
1-(3-((7-Bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one C3-bromo-pyrimidoindole High potency (IC50 = 360 nM); improved metabolic stability .

Key Observations :

  • Methoxy vs. Halogen Substituents : The methoxy group in the target compound offers electron-donating effects, contrasting with electron-withdrawing halogens (e.g., Cl, Br) in analogues like compound 35 and 28 . This impacts electronic density on the ketone, influencing reactivity and binding to biological targets.
  • Amino Substituents: Amino-substituted derivatives (e.g., 3-amino-1-(piperidin-1-yl)propan-1-one) exhibit better solubility and pharmacokinetic profiles compared to methoxy derivatives .
Physicochemical and Pharmacokinetic Properties
Property This compound 1-(Piperidin-1-yl)propan-1-one 3-Chloro Analogue Bromo-Pyrimidoindole Derivative
Solubility Moderate (methoxy enhances lipophilicity) High Low Low (lipophilic substituents)
Metabolic Stability Not reported Moderate High High (t1/2 > 4 hours)
Bioavailability Unknown Limited data Improved High (Cmax > IC50 in rats)

Critical Notes:

  • The methoxy group may reduce metabolic oxidation compared to halogenated analogues but could limit aqueous solubility.
  • Piperidine-propan-1-one hybrids generally exhibit rapid absorption and clearance, necessitating structural modifications (e.g., fluorination) to enhance half-life .

Biological Activity

3-Methoxy-1-(piperidin-1-yl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a methoxy group and a piperidine moiety, which contribute to its unique pharmacological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity.

Table 1: Chemical Reactions of this compound

Reaction TypeDescriptionCommon Reagents
OxidationConverts methoxy to aldehydes or carboxylic acidsPotassium permanganate, Chromium trioxide
ReductionReduces carbonyl to alcoholsSodium borohydride, Lithium aluminum hydride
SubstitutionForms substituted piperidine derivativesNucleophiles (amines, thiols) in the presence of a base

Biological Activity

Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties. Its mechanism of action involves interaction with specific molecular targets such as enzymes and receptors.

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of compounds similar to this compound show significant antimicrobial activity. For instance, compounds with similar piperidine structures have been tested against various pathogens, revealing minimum inhibitory concentrations (MICs) in the low microgram range.

Table 2: Antimicrobial Activity of Piperidine Derivatives

Compound NameMIC (μg/mL)Target Pathogen
Compound A0.22Staphylococcus aureus
Compound B0.25Escherichia coli
Compound C2.29Doxorubicin (control)

The mechanism by which this compound exerts its effects likely involves binding to specific receptors or enzymes, modulating their activity. The methoxy group enhances lipophilicity, potentially increasing the compound's ability to cross biological membranes and interact with intracellular targets.

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

  • Anticancer Properties : A study reported that modifications of piperidine derivatives led to significant cytotoxicity against breast cancer cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin .
  • Neuroinflammation Imaging : Another investigation highlighted the use of fluorine-labeled piperidine compounds in neuroinflammation imaging, indicating potential applications in neurological disorders .
  • Inhibitory Effects on Enzymes : Research has shown that certain derivatives can inhibit serine proteases and other enzymes linked to disease pathways, suggesting therapeutic potential in various conditions .

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